

Technical Support Center: 5-Vinylcytidine and RNA Polymerase Fidelity

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Compound of Interest

Compound Name: 5-Vinylcytidine

Cat. No.: B3248232

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Disclaimer: As of December 2025, there is no direct published research specifically detailing the impact of **5-Vinylcytidine** on RNA polymerase fidelity. The information provided herein is based on established methodologies for evaluating other modified nucleotides and serves as a guide for researchers investigating the potential effects of **5-Vinylcytidine**.

Frequently Asked Questions (FAQs)

Q1: What is **5-Vinylcytidine** and why investigate its effect on RNA polymerase fidelity?

A: **5-Vinylcytidine** is a chemically modified analog of the natural ribonucleoside cytidine, featuring a vinyl group ($-\text{CH}=\text{CH}_2$) at the C5 position of the pyrimidine ring. Modifications at this position can influence base pairing, stacking interactions, and the overall conformation of the RNA strand. Investigating its impact on RNA polymerase fidelity is crucial for understanding how this modification might alter the accuracy of transcription. This is particularly relevant for applications in synthetic biology, therapeutic RNA development, and studies of nucleic acid structure and function.

Q2: Has **5-Vinylcytidine** triphosphate (5-vCTP) been successfully synthesized and incorporated by RNA polymerases?

A: There is no readily available literature describing the successful synthesis and enzymatic incorporation of **5-Vinylcytidine** triphosphate (5-vCTP) into RNA. A related compound, 2'-deoxy-**5-vinylcytidine**, has been synthesized and was noted to polymerize readily, which may

suggest potential stability challenges for the triphosphate form.[1] Researchers may need to adapt existing protocols for the synthesis of other modified nucleoside triphosphates.[2][3][4]

Q3: How can I measure the impact of 5-vCTP on RNA polymerase fidelity?

A: A common and powerful method is a high-throughput sequencing-based fidelity assay.[5][6][7][8] This typically involves in vitro transcription with an RNA polymerase (e.g., T7 RNA polymerase) using a defined DNA template and a nucleotide mix where CTP is fully or partially replaced with 5-vCTP. The resulting RNA is then reverse transcribed to cDNA, which is subsequently sequenced. By comparing the sequence of the cDNA to the original DNA template, one can identify and quantify the errors (substitutions, insertions, deletions) introduced during transcription.

Q4: What kind of errors might I expect to see with **5-Vinylcytidine** incorporation?

A: Based on studies with other C5-modified pyrimidines, potential errors could include:

- Misincorporation opposite the modified base: The vinyl group might alter the hydrogen bonding pattern, causing the polymerase to incorporate an incorrect nucleotide opposite **5-Vinylcytidine** in the template strand.
- Misincorporation of 5-vCTP: The polymerase might incorporate 5-vCTP opposite template bases other than guanine.
- Increased transcription pausing or stalling: The bulkier vinyl group could create steric hindrance within the RNA polymerase active site, leading to pauses or premature termination of transcription.[9]

Q5: Are there data on other C5-modified cytidines that I can use as a reference?

A: Yes, studies on 5-methylcytidine (m5C) have been conducted. For instance, some research indicates that m5C does not significantly change the combined fidelity of T7 RNA polymerase and reverse transcriptase.[7] In the context of self-amplifying RNA, 5-methylcytidine modification has been shown to increase transfection and translation efficiency and reduce innate immune responses.[10] These findings suggest that modifications at the C5 position of cytidine can be well-tolerated by the transcriptional machinery, though each modification will have unique effects.

Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
Low or no RNA yield during in vitro transcription with 5-vCTP.	1. 5-vCTP is a poor substrate for the RNA polymerase. 2. The concentration of 5-vCTP is inhibitory. 3. 5-vCTP is unstable under reaction conditions.	1. Test a range of RNA polymerases (e.g., T7, T3, SP6) and consider using engineered polymerases with broader substrate compatibility. 2. Perform a titration of 5-vCTP concentration in the transcription reaction. 3. Assess the stability of your 5-vCTP stock. Consider fresh synthesis and purification if degradation is suspected.
High frequency of truncated transcripts.	1. 5-Vinylcytidine incorporation causes polymerase stalling or dissociation. 2. The presence of the vinyl group leads to secondary structures in the nascent RNA that impede elongation.	1. Optimize reaction conditions (e.g., temperature, salt concentration) to favor processivity. 2. Include additives known to reduce RNA secondary structure, such as betaine or DMSO, in the transcription reaction.
Sequencing data shows a high background error rate, making it difficult to assess the specific impact of 5-Vinylcytidine.	1. Errors introduced during reverse transcription or PCR amplification. 2. Low quality of the sequencing library.	1. Use a high-fidelity reverse transcriptase and a proofreading DNA polymerase for amplification. 2. Implement a molecular barcoding strategy to distinguish between transcription errors and errors from downstream processes. [5]
Difficulty in synthesizing pure 5-vCTP.	1. Instability of the vinyl group during phosphorylation or purification. 2. Inefficient enzymatic or chemical phosphorylation.	1. Explore different synthetic routes, potentially using milder reaction conditions. [3] [4] 2. Consider enzymatic synthesis methods which can offer

higher selectivity and yield
under gentle conditions.[2]

Quantitative Data for C5-Modified Nucleotides (Reference)

As no quantitative data exists for **5-Vinylcytidine**, the following table summarizes findings for other modified ribonucleotides from a study using a PacBio SMRT sequencing-based fidelity assay with T7 RNA polymerase and ProtoScript II reverse transcriptase. This can serve as a baseline for what to expect when analyzing a novel modified nucleotide.

Modified Nucleotide	Change in Total First Strand Error Rate Compared to Unmodified RNA	Notable Substitution Errors
5-Methylcytidine (m5C)	No statistically significant change[7]	N/A
5-Methyluridine (m5U)	No statistically significant change[7]	N/A
5-Hydroxymethyluridine (hm5U)	Statistically significant increase[5][6][7]	Increased substitutions at hm5U positions[5]
N6-Methyladenosine (m6A)	Statistically significant increase[5][6][7]	Increased substitutions at m6A positions[5]
Pseudouridine (Ψ)	Statistically significant increase[5][6][7]	Increased misincorporation by T7 RNA polymerase[5][6]

Experimental Protocols

Protocol 1: In Vitro Transcription with 5-vCTP

This protocol is adapted from methodologies used for other modified nucleotides and should be optimized for **5-Vinylcytidine**.

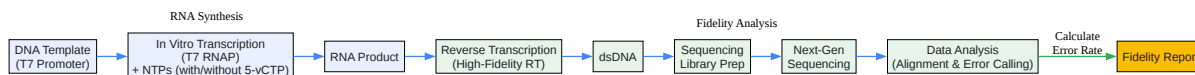
- **Template Preparation:** Prepare a high-purity, linear DNA template with a T7 promoter sequence. The template should be free of any contaminating nucleases.
- **Reaction Assembly:** In a nuclease-free tube, assemble the following components on ice:
 - Nuclease-free water
 - 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
 - Ribonuclease Inhibitor
 - ATP, GTP, UTP (at desired concentration, e.g., 2 mM each)
 - CTP and/or 5-vCTP (total concentration of CTP + 5-vCTP should be equivalent to other NTPs)
 - Linear DNA template (e.g., 1 µg)
 - High-concentration T7 RNA Polymerase
- **Incubation:** Mix gently and incubate at 37°C for 2-4 hours.
- **DNase Treatment:** Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.
- **RNA Purification:** Purify the transcribed RNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
- **Quality Control:** Assess RNA integrity and concentration using a Bioanalyzer or gel electrophoresis and a spectrophotometer.

Protocol 2: RNA Polymerase Fidelity Assay using Next-Generation Sequencing

This protocol outlines a general workflow for assessing transcription fidelity.

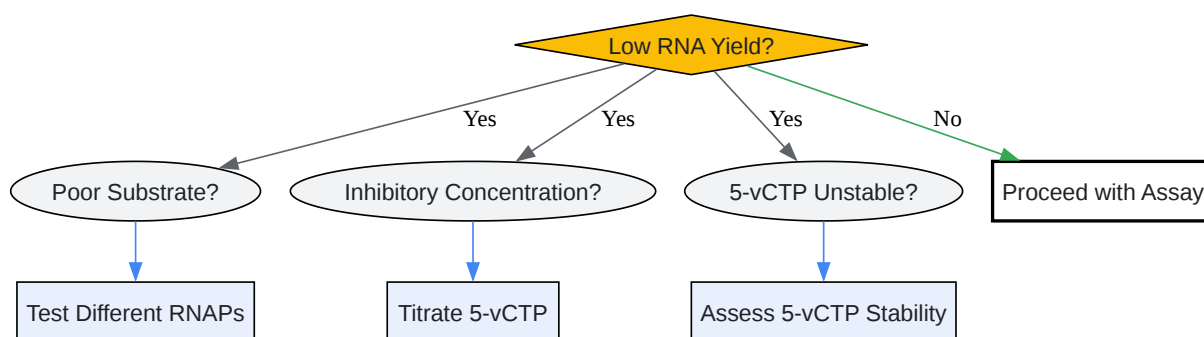
- In Vitro Transcription: Synthesize RNA from a known DNA template using the protocol above, with either all CTP or a full substitution with 5-vCTP. Also, produce a control RNA with only the four standard NTPs.
- Reverse Transcription: Convert the purified RNA into first-strand cDNA using a high-fidelity reverse transcriptase and a gene-specific primer.
- Second-Strand Synthesis: Synthesize the second strand of the cDNA, often using the same reverse transcriptase or a DNA polymerase.
- Library Preparation: Prepare the double-stranded DNA for sequencing. This involves ligation of sequencing adapters (e.g., SMRTbell adaptors for PacBio).[5]
- Sequencing: Perform high-throughput sequencing. Single-molecule sequencing platforms are advantageous as they can reduce errors introduced during amplification.
- Data Analysis:
 - Align the sequencing reads to the known reference DNA template sequence.
 - Call variants (substitutions, insertions, deletions) between the sequencing reads and the reference.
 - Calculate the error rate for each type of mismatch for both the control and the **5-Vinylcytidine**-containing RNA.
 - The fidelity is often expressed as the inverse of the error rate.

Visualizations



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Caption: Workflow for assessing RNA polymerase fidelity with **5-Vinylcytidine**.



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Caption: Troubleshooting logic for low yield in vitro transcription.

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